molecular formula C16H16FNO3S B5682643 Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B5682643
M. Wt: 321.4 g/mol
InChI Key: RDGXPKOWOGPWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a propanoylamino group, and an ethyl ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated thiophene intermediate.

    Addition of the Propanoylamino Group: The propanoylamino group can be added through an amide formation reaction, where a propanoyl chloride reacts with an amine-functionalized thiophene intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which offer better control over reaction conditions, improved safety, and higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids in the active site.

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: Similar structure but lacks the propanoylamino group.

    Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate: Similar structure but has a chlorophenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the combination of the fluorophenyl group, propanoylamino group, and ethyl ester, which can confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-3-13(19)18-15-14(16(20)21-4-2)12(9-22-15)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGXPKOWOGPWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.